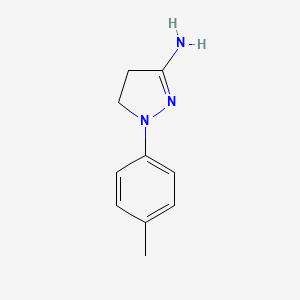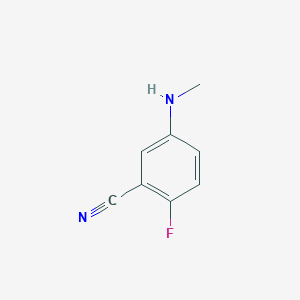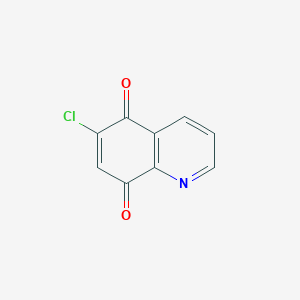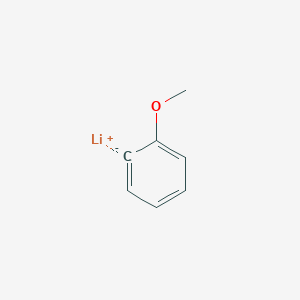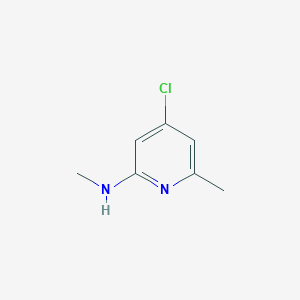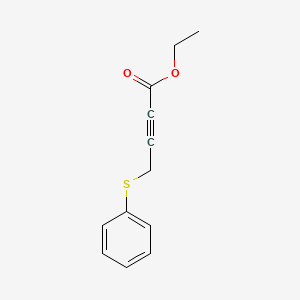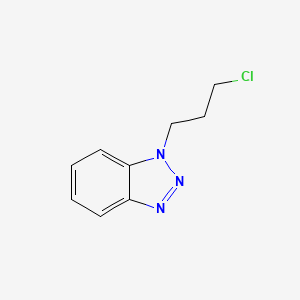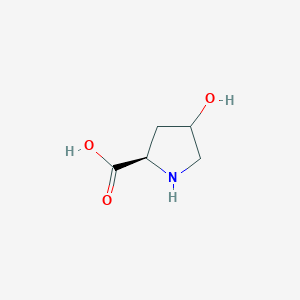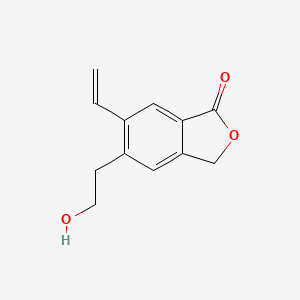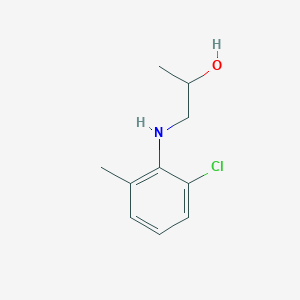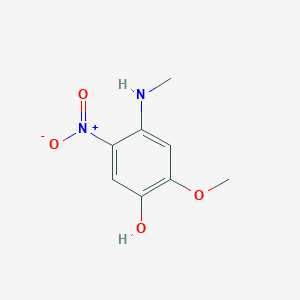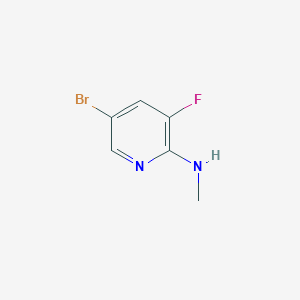
5-bromo-3-fluoro-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-3-fluoro-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-fluoro-2-pyridine, followed by the introduction of a methylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
5-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
科学的研究の応用
5-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
(5-Bromo-3-chloro-pyridin-2-yl)-methyl-amine: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-3-iodo-pyridin-2-yl)-methyl-amine: Similar structure but with an iodine atom instead of fluorine.
(5-Bromo-3-methyl-pyridin-2-yl)-methyl-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-bromo-3-fluoro-N-methylpyridin-2-amine imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different halogen or alkyl substitutions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C6H6BrFN2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC名 |
5-bromo-3-fluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) |
InChIキー |
RAZNIBDCLUGEQZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=N1)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

